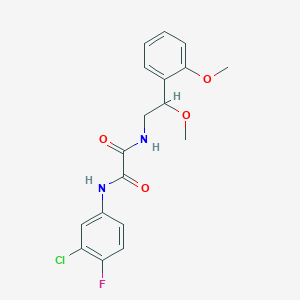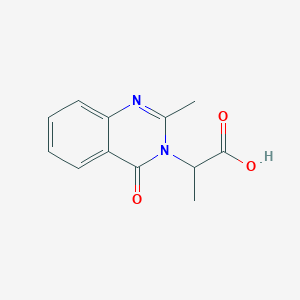
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoic acid and its derivatives have been explored for their potential antibacterial activities. Research has shown that compounds with a quinolone structure, including those with oxazole substituents containing a 2-methyl group, exhibit significant in vitro antibacterial activity, particularly against Gram-positive organisms. This suggests the compound's potential for developing new antimicrobial drugs (Cooper, Klock, Chu, & Fernandes, 1990).
Corrosion Inhibition
Studies have demonstrated the utility of quinazolinone derivatives as corrosion inhibitors. Experimental assessments have indicated that these compounds, including 3-amino-2-methylquinazolin-4(3H)-one, significantly inhibit corrosion in metals, with efficiency values dependent on the nitrogen content in the inhibitor. This opens up avenues for their application in protecting industrial metal structures and components (Kadhim et al., 2017).
Quality Control in Pharmaceutical Development
The compound's derivatives have been investigated for their application in quality control of active pharmaceutical ingredients (APIs). Analytical methods have been developed and tested for promising API candidates among derivatives of this compound, emphasizing the necessity of incorporating specific analytical methods such as 13C NMR spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) for quality control. This research is crucial for ensuring the purity and efficacy of new antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Synthetic Chemistry Applications
The versatility of this compound and its derivatives extends into synthetic chemistry, where they have been used in the synthesis of various heterocyclic compounds. For instance, research has shown their application in the synthesis of oxazolines and thiazolines, demonstrating their role as intermediates in the creation of complex molecules with potential pharmacological activities (Bandgar & Pandit, 2003).
Antitumor Activity
Recent studies have also explored the antitumor activity of quinazolinone derivatives. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, revealing significant efficacy against various cancer cell lines. This research underscores the potential of this compound derivatives in the development of new anticancer agents (Al-Suwaidan et al., 2016).
Properties
IUPAC Name |
2-(2-methyl-4-oxoquinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)14-8(2)13-10-6-4-3-5-9(10)11(14)15/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQZTHQZSBGXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)


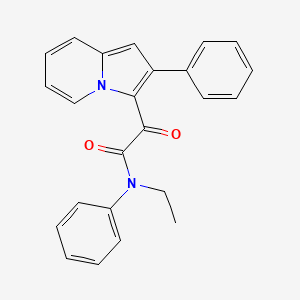

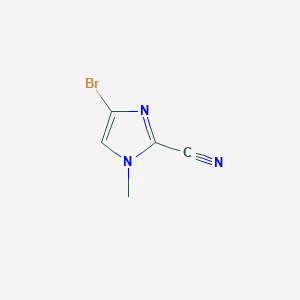
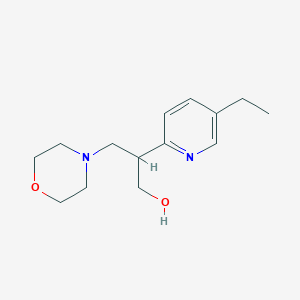
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)
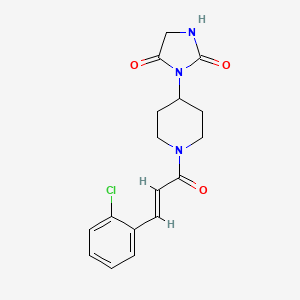
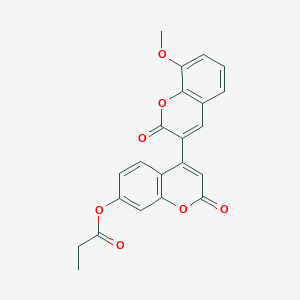
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)

